

# Application Notes and Protocols: BKM-570 (Buparlisib/BKM120) and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BKM-570   |           |
| Cat. No.:            | B15291636 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Platinum-based chemotherapeutic agents, such as cisplatin, are a cornerstone in the treatment of various solid tumors. Their primary mechanism of action involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. However, intrinsic and acquired resistance to cisplatin remains a significant clinical challenge. The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a frequent event in many cancers and is implicated in chemoresistance.

Buparlisib, also known as BKM120, is a potent oral pan-class I PI3K inhibitor. By blocking the PI3K/AKT pathway, Buparlisib can inhibit tumor growth and, significantly, re-sensitize cancer cells to conventional chemotherapeutic agents. Preclinical and clinical studies have explored the synergistic effects of combining Buparlisib with cisplatin. This combination therapy aims to enhance the cytotoxic effects of cisplatin by concurrently inhibiting the pro-survival signals mediated by the PI3K pathway. These notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of Buparlisib and cisplatin combination therapy.

# **Data Presentation**



# In Vitro Efficacy of Buparlisib and Cisplatin Combination

The following tables summarize quantitative data from studies on the combination of Buparlisib (BKM120) and cisplatin in various cancer cell lines.

Table 1: Cell Viability (IC50) Data

| Cell Line          | Drug          | IC50 (μM)                            | Combination Effect               |
|--------------------|---------------|--------------------------------------|----------------------------------|
| A549 (NSCLC)       | Buparlisib    | 3.95                                 | Synergistic with Cisplatin       |
| Cisplatin          | Not Specified |                                      |                                  |
| SW480 (Colorectal) | Buparlisib    | Concentration-<br>dependent decrease | Sensitizes cells to<br>Cisplatin |
| Cisplatin          | Not Specified |                                      |                                  |

Table 2: Apoptosis and Cell Cycle Analysis in A549 Cells

| Treatment              | % of Apoptotic Cells (Annexin-V Positive) | Cell Cycle Arrest |
|------------------------|-------------------------------------------|-------------------|
| Control                | Baseline                                  | -                 |
| Buparlisib             | Modest Increase                           | G1 Phase          |
| Cisplatin              | Moderate Increase                         | Not Specified     |
| Buparlisib + Cisplatin | Significant Increase                      | G1 Phase          |

Table 3: Gene Expression Changes in A549 Cells (Combination Therapy)



| Gene  | Regulation     | Function             |
|-------|----------------|----------------------|
| Bcl-2 | Down-regulated | Anti-apoptotic       |
| BAD   | Up-regulated   | Pro-apoptotic        |
| BAX   | Up-regulated   | Pro-apoptotic        |
| P21   | Up-regulated   | Cell cycle inhibitor |
| FOXO4 | Up-regulated   | Tumor suppressor     |

# Signaling Pathway and Experimental Workflow PI3K/AKT Signaling Pathway Inhibition

The diagram below illustrates the mechanism of action for the Buparlisib and cisplatin combination therapy. Buparlisib inhibits PI3K, preventing the phosphorylation of AKT. This inhibition, combined with cisplatin-induced DNA damage, leads to enhanced apoptosis.

Caption: PI3K/AKT signaling pathway and points of inhibition by Buparlisib and Cisplatin.

# **Experimental Workflow for In Vitro Analysis**

The following diagram outlines a typical workflow for the in vitro evaluation of Buparlisib and cisplatin combination therapy.





Click to download full resolution via product page

Caption: A standard workflow for in vitro analysis of combination drug efficacy.

# Experimental Protocols Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Buparlisib and cisplatin, alone and in combination, and to calculate the Combination Index (CI).

Materials:



- Cancer cell line (e.g., A549)
- 96-well plates
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Buparlisib (BKM120) stock solution (in DMSO)
- Cisplatin stock solution (in 0.9% NaCl)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Protocol:

- Seed cells in 96-well plates at a density of 5 x 10<sup>3</sup> cells/well and allow them to adhere overnight.
- Prepare serial dilutions of Buparlisib and cisplatin in complete culture medium.
- Treat cells with varying concentrations of Buparlisib alone, cisplatin alone, or the combination of both. Include a vehicle control (DMSO).
- Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- $\bullet$  Aspirate the medium and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment.



Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.</li>

# **Apoptosis Assay (Annexin V-FITC/PI Staining)**

Objective: To quantify the induction of apoptosis by Buparlisib and cisplatin combination therapy.

#### Materials:

- · 6-well plates
- Treated cells (as described in the MTT assay protocol)
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

#### Protocol:

- Seed cells in 6-well plates and treat with Buparlisib, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
- Harvest the cells by trypsinization and wash twice with ice-cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells
  are considered early apoptotic, while double-positive cells are late apoptotic.

# Western Blot Analysis of PI3K/AKT Pathway

# Methodological & Application





Objective: To assess the effect of Buparlisib and cisplatin on the phosphorylation of key proteins in the PI3K/AKT signaling pathway.

#### Materials:

- 6-well plates
- Treated cells
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-cleaved PARP, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- · Imaging system

#### Protocol:

- Treat cells in 6-well plates as described previously for 24-48 hours.
- Lyse the cells in RIPA buffer on ice and quantify the protein concentration using a BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an ECL reagent and an imaging system.
- Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (GAPDH).

### In Vivo Xenograft Model Protocol

Objective: To evaluate the in vivo anti-tumor efficacy of Buparlisib and cisplatin combination therapy.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for implantation (e.g., A549)
- Matrigel (optional)
- Buparlisib formulation for oral gavage
- Cisplatin formulation for intraperitoneal (IP) injection
- Calipers for tumor measurement

#### Protocol:

- Subcutaneously inject 2-5 x 10<sup>6</sup> cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
- Monitor tumor growth regularly. When tumors reach a volume of approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., Vehicle control, Buparlisib alone, Cisplatin alone, Combination).







- Administer Buparlisib daily via oral gavage (e.g., 30-50 mg/kg).
- Administer cisplatin via IP injection on a specified schedule (e.g., 3-5 mg/kg, once weekly).
- Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as a measure of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-AKT).
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

To cite this document: BenchChem. [Application Notes and Protocols: BKM-570
(Buparlisib/BKM120) and Cisplatin Combination Therapy]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15291636#bkm-570-and-cisplatin-combination-therapy-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com